5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine, CAS 23747-48-0, is a bicyclic pyrazine derivative recognized as a potent aroma chemical. It belongs to a class of compounds responsible for the desirable roasted, nutty, and earthy notes generated in thermally processed foods like coffee, nuts, and cooked meats. Characterized by its powerful and specific nutty, roasted peanut, and earthy aroma profile, this compound is a critical component for flavorists formulating authentic roasted, savory, and gourmand flavor systems. Its primary value in procurement is driven by its high impact at very low concentrations and its specific sensory character that is difficult to replicate with more common pyrazines.
In flavor and fragrance applications, minor structural changes to a pyrazine molecule result in significant, unpredictable shifts in both aroma character and potency, rendering simple analogs non-interchangeable. Substituting 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine with a common commodity like 2,3,5,6-Tetramethylpyrazine would trade a specific roasted peanut profile for a more generic nutty, musty, chocolate note. Furthermore, related cyclopentapyrazines exhibit different sensory properties; for example, the 2,3-dimethyl analog is described as weaker and less pungent, making it more suitable for different nut flavors but a poor substitute where the specific impact of the 5-methyl version is required. This makes precise compound selection, not class-level substitution, a critical procurement decision for achieving a target flavor profile.
The target compound is consistently identified by its specific combination of roasted peanut, nutty, and earthy notes. This profile is distinct from the more generalized profiles of common, high-volume pyrazines. For instance, 2,5-Dimethylpyrazine is primarily characterized as 'chocolate' and 'roasted nuts', while 2,3,5-Trimethylpyrazine is noted for 'baked potato' and 'roasted peanut' but lacks the distinct earthy character of the target compound. This specificity is critical for building authentic and complex roasted flavors.
| Evidence Dimension | Sensory Profile (Organoleptic Description) |
| Target Compound Data | Roasted, peanut, earthy, baked potato. |
| Comparator Or Baseline | 2,5-Dimethylpyrazine: Chocolate, roasted nuts, earthy. 2,3,5-Trimethylpyrazine: Nutty, baked potato, roasted peanut, cocoa. |
| Quantified Difference | Qualitatively distinct profile, specifically the combination of the fused cyclopentane ring structure leading to its characteristic notes compared to simpler alkylpyrazines. |
| Conditions | Sensory evaluation by trained flavorists. |
For formulators needing a specific roasted peanut note with an authentic earthy complexity, this compound provides a profile that cannot be replicated by substituting with more common, less complex alkylpyrazines.
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine is noted for its powerful and diffusive character, allowing for effective use at very low concentrations. Recommended use levels in finished products are in the parts-per-million (ppm) to parts-per-billion (ppb) range, such as 1 ppm in confectionery, 0.5 ppm in meat products, and as low as 0.05 ppm (50 ppb) in beverages. This high potency compares favorably to other pyrazines and signifies cost-efficiency in formulation, as a small quantity of the material delivers a significant sensory impact.
| Evidence Dimension | Recommended Use Level in Final Product |
| Target Compound Data | 0.05 ppm (beverages), 0.2 ppm (desserts, gum), 0.5 ppm (meat products), 1.0 ppm (confectionery). |
| Comparator Or Baseline | General pyrazines are known for high impact, but these specific, documented levels provide a formulation and procurement baseline. |
| Quantified Difference | Demonstrates high flavor impact at low, economically advantageous concentrations. |
| Conditions | Typical use levels in various food matrices as compiled by industry resources. |
This compound's high potency allows for lower inventory levels and reduced cost-in-use compared to less powerful flavor ingredients, representing a direct procurement advantage.
This compound is not just a synthetic novelty; it is a naturally occurring and quantitatively significant flavor component in high-value consumer products such as roasted coffee beans and palm sugar. Its presence as a major flavor compound in these materials validates its importance for creating authentic flavor profiles. For formulators aiming to replicate the genuine taste of roasted coffee or unique sweeteners, utilizing a key constituent identified directly from the natural source is a more direct and effective approach than attempting to build the profile from simpler, less characteristic molecules.
| Evidence Dimension | Natural Occurrence |
| Target Compound Data | Identified as a quantitatively significant component in roasted coffee and the major flavor compound of palm sugar. |
| Comparator Or Baseline | Many simpler pyrazines (e.g., dimethyl-, trimethyl-) are found broadly in cooked foods, but the target compound is specifically highlighted in these distinct products. |
| Quantified Difference | Designated as a 'major' or 'quantitatively significant' flavor contributor in specific, high-value natural sources. |
| Conditions | Analytical chemistry studies of volatile compounds in coffee and palm sugar. |
Procuring this compound allows formulators to use a nature-identical molecule known to be essential for an authentic coffee or specialty sugar flavor, ensuring a higher fidelity end product.
As this compound is a key natural constituent of roasted coffee, its primary application is in the creation of high-fidelity coffee and dark chocolate/cocoa flavors for beverages, bakeries, and confectionery. Its specific roasted, nutty character provides the authentic core note that simpler pyrazines cannot fully replicate.
The distinct roasted peanut and earthy profile makes this compound an ideal choice for amplifying the flavor of peanut-based products, savory nut mixes, and popcorn seasonings. Its high impact at low concentrations ensures a potent effect without altering the food matrix, making it cost-effective for large-scale snack production.
The compound has been identified in cooked meat and contributes to the overall Maillard reaction profile. It can be used to add specific roasted and savory notes to meat flavorings, broths, and gravies, providing a complexity that enhances the overall perception of a well-cooked product.
Irritant